molecular formula C8H8BrNO B12903680 1-(2-Aminophenyl)-2-bromoethanone

1-(2-Aminophenyl)-2-bromoethanone

Cat. No.: B12903680
M. Wt: 214.06 g/mol
InChI Key: NDQYPOVFIKEBJM-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2-bromoethanone is an organic compound with the molecular formula C8H8BrNO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the ortho position and a bromo group at the ethanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)-2-bromoethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2-aminophenyl)ethanone. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-2-bromoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Oxidation reactions produce nitro or nitroso compounds.
  • Reduction reactions result in alcohols or amines.

Scientific Research Applications

1-(2-Aminophenyl)-2-bromoethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with amino acid residues.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-bromoethanone involves its ability to interact with biological molecules through covalent bonding. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    1-(2-Aminophenyl)ethanone: Lacks the bromo group, making it less reactive in substitution reactions.

    2-Aminoacetophenone: Similar structure but without the bromo group, leading to different reactivity and applications.

    2-Bromoacetophenone: Lacks the amino group, affecting its ability to interact with biological molecules.

Uniqueness: 1-(2-Aminophenyl)-2-bromoethanone is unique due to the presence of both the amino and bromo groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological studies.

Properties

IUPAC Name

1-(2-aminophenyl)-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQYPOVFIKEBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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